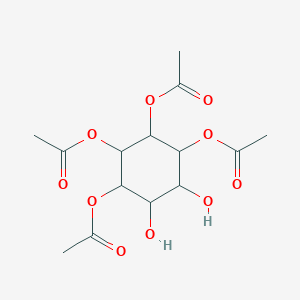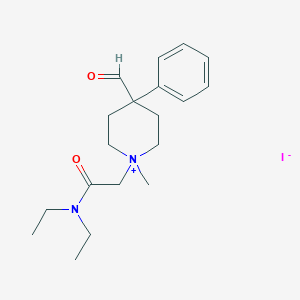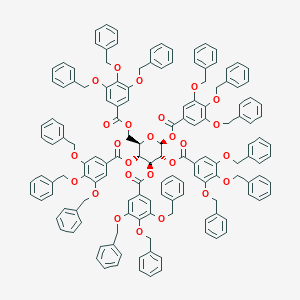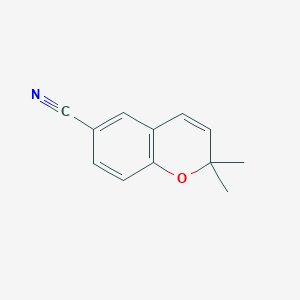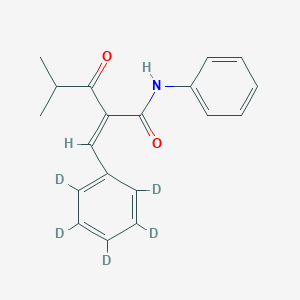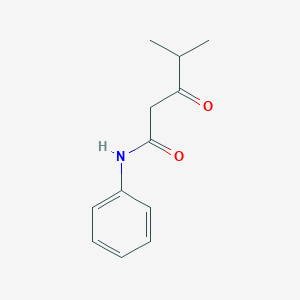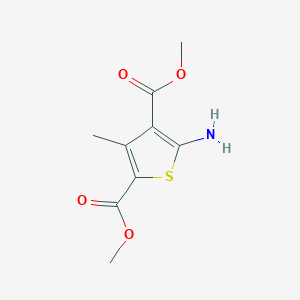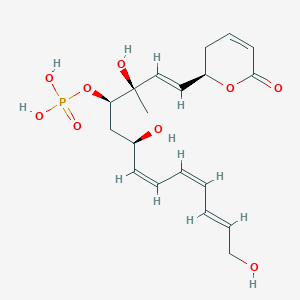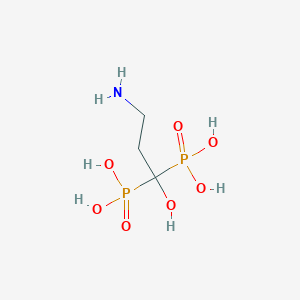
Pamidronsäure
Übersicht
Beschreibung
Pamidronic acid is a second-generation, nitrogen-containing bisphosphonate. It is primarily used to treat conditions related to bone metabolism, such as Paget’s disease, hypercalcemia of malignancy, and osteolytic bone lesions associated with breast cancer and multiple myeloma . Pamidronic acid was first described in the literature in 1977 and was granted FDA approval on October 31, 1991 .
Wissenschaftliche Forschungsanwendungen
Pamidronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird zur Untersuchung der Bisphosphonatchemie und zur Entwicklung neuer Bisphosphonatverbindungen verwendet.
Biologie: this compound wird verwendet, um die Mechanismen der Knochenresorption und die Rolle von Osteoklasten im Knochenstoffwechsel zu untersuchen.
Medizin: Sie wird häufig zur Behandlung von Knochenerkrankungen wie Osteoporose, Morbus Paget und Knochenmetastasen eingesetzt. .
Industrie: This compound wird zur Herstellung von Radiopharmazeutika für die Knochenszintigrafie verwendet.
5. Wirkmechanismus
This compound entfaltet ihre Wirkung durch die Hemmung der osteoklastenvermittelten Knochenresorption. Sie bindet an Hydroxylapatit im Knochen, wo sie während der Knochenresorption von Osteoklasten aufgenommen wird. Sobald sie sich im Inneren der Osteoklasten befindet, stört this compound den Mevalonatweg und führt zur Hemmung der Farnesylpyrophosphatsynthase. Diese Hemmung verhindert die Prenylierung kleiner GTPase-Signalproteine, was letztendlich zur Apoptose von Osteoklasten und zu einer verringerten Knochenresorption führt .
Wirkmechanismus
Pamidronic acid, also known as pamidronate disodium, is a second-generation, nitrogen-containing bisphosphonate . It is primarily used to treat conditions such as Paget’s disease, hypercalcemia of malignancy, and osteolytic bone lesions .
Target of Action
The primary targets of pamidronic acid are osteoclasts, the cells responsible for bone resorption . It also targets the components of the mevalonate pathway, including farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate .
Mode of Action
Pamidronic acid works by binding to hydroxyapatite in the bone matrix, which is actively resorbed by osteoclasts . The local acidification caused by bone resorption releases the drug, which is then taken up by the osteoclasts . Once inside the osteoclasts, pamidronic acid inhibits the aforementioned components of the mevalonate pathway . This inhibition prevents the prenylation of GTP-binding proteins like Rap1, interfering with their function and leading to apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of the mevalonate pathway by pamidronic acid disrupts several key cellular processes. It prevents the post-translational prenylation of GTP-binding proteins, which are crucial for the survival and function of osteoclasts . This leads to the apoptosis of osteoclasts, thereby reducing bone resorption and turnover .
Pharmacokinetics
Its elimination half-life is approximately 28 hours . The drug has a wide therapeutic index and a long duration of action, as it can be administered every 3-4 weeks for certain indications .
Result of Action
The primary result of pamidronic acid’s action is the reduction of bone resorption and turnover, leading to an increase in bone mineral density . This helps in the management of conditions like Paget’s disease and hypercalcemia of malignancy . It can also lead to side effects such as reduced cell viability, reduced proliferation, and increased apoptosis in oral keratinocytes and fibroblasts .
Action Environment
The action of pamidronic acid can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s renal function, as impaired renal function can lead to reduced clearance of the drug . Additionally, the drug’s stability and efficacy can be influenced by the pH of the environment, as bisphosphonates like pamidronic acid are less stable and less readily absorbed in acidic conditions .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Pamidronic acid is a second-generation bisphosphonate that inhibits osteoclast-mediated bone loss . It has a wide therapeutic index and a long duration of action as it can be given every 3-4 weeks for certain indications .
Cellular Effects
Pamidronic acid has been shown to reduce cell viability, reduce proliferation, and increase apoptosis in oral keratinocytes and fibroblasts . It has also been demonstrated to reduce epithelial thickness and prevent epithelial formation in three-dimensional tissue engineered models of the oral mucosa .
Molecular Mechanism
Pamidronic acid exerts its effects at the molecular level by binding to hydroxyapatite in the bone . It is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing pamidronic acid into the cytosol of osteoclasts where they act .
Temporal Effects in Laboratory Settings
It has a long duration of action as it can be given every 3-4 weeks for certain indications .
Metabolic Pathways
Pamidronic acid is not metabolized in vivo . It is exclusively eliminated in the urine . By 120 hours after administration, 46±16% of the dose has been eliminated in the urine .
Transport and Distribution
Pamidronic acid is poorly absorbed from the GI tract . Its distribution is 38% to 70% over 120 hours . It is approximately 54% protein bound in serum .
Subcellular Localization
Bisphosphonates like pamidronic acid are taken into the bone where they bind to hydroxyapatite .
Vorbereitungsmethoden
Pamidronsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg umfasst die Reaktion von 3-Aminopropansäure mit Phosphortrichlorid und Phosphorsäure unter kontrollierten Bedingungen. Die Reaktion verläuft typischerweise wie folgt:
Reaktion von 3-Aminopropansäure mit Phosphortrichlorid: Dieser Schritt beinhaltet die Bildung einer Zwischenverbindung.
Hydrolyse: Die Zwischenverbindung wird dann hydrolysiert, um this compound zu ergeben.
Industrielle Produktionsverfahren beinhalten oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Beispielsweise beinhaltet die Herstellung von radiomarkierter this compound für die Knochenszintigrafie die Verwendung einer N-Hydroxysuccinimid-Ester-Strategie und die Analyse mittels Flüssigchromatographie-Massenspektrometrie zur Validierung .
Analyse Chemischer Reaktionen
Pamidronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für diese Verbindung ist.
Substitution: Die Aminogruppe in this compound kann an Substitutionsreaktionen teilnehmen, insbesondere mit Elektrophilen.
Komplexbildung: this compound kann Komplexe mit Metallionen bilden, was ein wichtiger Aspekt ihrer Funktion im Knochenstoffwechsel ist.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Oxidationsmittel und Metallsalze. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Pamidronsäure ähnelt anderen stickstoffhaltigen Bisphosphonaten wie Neridronsäure, Alendronsäure, Ibandronsäure, Zoledronsäure, Minodronsäure und Risedronsäure . Im Vergleich zu diesen Verbindungen weist this compound eine einzigartige Balance zwischen Potenz und Wirkdauer auf. Während Bisphosphonate der dritten Generation wie Zoledronsäure und Risedronsäure potenter sind, ist this compound aufgrund ihres etablierten Wirksamkeits- und Sicherheitsprofils eine wertvolle Option .
Ähnliche Verbindungen
- Neridronsäure
- Alendronsäure
- Ibandronsäure
- Zoledronsäure
- Minodronsäure
- Risedronsäure
Die einzigartigen Eigenschaften und die breite Palette an Anwendungen von this compound machen sie zu einer wichtigen Verbindung sowohl in der wissenschaftlichen Forschung als auch in der klinischen Praxis.
Eigenschaften
IUPAC Name |
(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUUGTRCQOWXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57248-88-1 (di-hydrochloride salt) | |
| Record name | Pamidronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023414 | |
| Record name | Pamidronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pamidronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.58e+01 g/L | |
| Record name | Pamidronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis. | |
| Record name | Pamidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
40391-99-9 | |
| Record name | Pamidronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40391-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamidronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pamidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pamidronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-amino-1-hydroxypropylidene)bisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAMIDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYY3447OMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pamidronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254-262 | |
| Record name | Pamidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pamidronic acid exert its therapeutic effects?
A1: Pamidronic acid primarily targets osteoclasts, the cells responsible for bone resorption. [] It inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling. [, , ]
Q2: What are the downstream effects of pamidronic acid on osteoclasts?
A2: Pamidronic acid disrupts osteoclast function by inhibiting farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway crucial for the prenylation of small GTPases. [] This inhibition disrupts osteoclast activity, survival, and ultimately leads to their apoptosis. []
Q3: What is the molecular formula and weight of pamidronic acid?
A3: The molecular formula of pamidronic acid is C3H11NO7P2. Its molecular weight is 273.08 g/mol. []
Q4: What spectroscopic techniques are used to characterize pamidronic acid?
A4: Researchers utilize various spectroscopic techniques for structural characterization. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MSn) are employed to confirm the identity and purity of synthesized pamidronic acid derivatives. [, ] Nuclear magnetic resonance (NMR), nuclear quadrupole resonance (NQR), infrared (IR), and ultraviolet-visible (UV-VIS) spectroscopy provide further structural insights. []
Q5: How is pamidronic acid incorporated into biocompatible materials?
A5: Pamidronic acid can be grafted onto various biomaterials to enhance their bioactivity and osteoconductive properties. Researchers have successfully incorporated pamidronic acid into nanorod hydroxyapatite/poly(lactide-co-glycolide) (nHA/PLGA) scaffolds via electrospinning. [] Similarly, they have immobilized pamidronic acid on TiO2/hydroxyapatite (TiO2/HA) composite nanofiber mats, demonstrating its potential for bone tissue engineering applications. []
Q6: What are the therapeutic applications of pamidronic acid?
A6: Pamidronic acid is clinically used to treat various conditions characterized by increased bone resorption, including:
- Hypercalcemia of malignancy [, , ]
- Bone metastases from solid tumors and multiple myeloma [, , , , , ]
- Paget's disease []
- Osteoporosis [, , ]
- Fibrous dysplasia [, ]
Q7: What is the evidence for the efficacy of pamidronic acid in treating bone metastases?
A7: Clinical trials have demonstrated that intravenous pamidronic acid effectively reduces skeletal-related events (SREs) in patients with bone metastases from breast cancer and multiple myeloma. [, ] While its efficacy in solid tumors other than breast or prostate cancer is less established, some studies suggest potential benefits in reducing pain and improving quality of life. [, ]
Q8: What are the potential adverse effects associated with pamidronic acid use?
A8: While generally well-tolerated, pamidronic acid can cause adverse effects, primarily:
- Flu-like symptoms (fever, myalgias) []
- Hypocalcemia [, ]
- Gastrointestinal disturbances []
- Ocular inflammation (uveitis) [, ]
- Osteonecrosis of the jaw (ONJ), although rare []
Q9: What strategies are being explored to improve pamidronic acid delivery?
A10: Research is ongoing to develop targeted drug delivery systems for pamidronic acid. These strategies aim to enhance drug accumulation at bone tumor sites while minimizing systemic toxicity. Examples include incorporating pamidronic acid into nanoparticles, liposomes, and biocompatible scaffolds. [, ]
Q10: Are there any biomarkers being investigated for monitoring pamidronic acid response?
A10: Researchers are exploring biomarkers for predicting treatment response and identifying patients at risk of developing adverse effects. These include:
Q11: What are potential alternatives to pamidronic acid for treating bone-related conditions?
A11: Besides other bisphosphonates like zoledronic acid, alternative treatments for bone diseases include:
Q12: What are the future research directions for pamidronic acid?
A12: Future research on pamidronic acid focuses on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

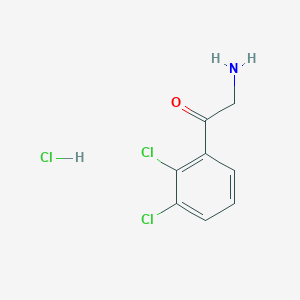


![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)
